Benzoic acid, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride
Description
This compound is a benzoic acid derivative featuring a complex heterocyclic system (2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino[2,3-c]pyrrol-6-yl) attached to the para position of the benzene ring. The ester moiety includes a 2-(diethylamino)ethyl group, and the monohydrochloride salt enhances its solubility and stability. The dithiino-pyrrol system may confer unique redox or chelation properties, while the diethylaminoethyl ester could influence lipophilicity and bioavailability .
Properties
CAS No. |
54627-07-5 |
|---|---|
Molecular Formula |
C19H23ClN2O4S2 |
Molecular Weight |
443.0 g/mol |
IUPAC Name |
2-[4-(5,7-dioxo-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-6-yl)benzoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H22N2O4S2.ClH/c1-3-20(4-2)9-10-25-19(24)13-5-7-14(8-6-13)21-17(22)15-16(18(21)23)27-12-11-26-15;/h5-8H,3-4,9-12H2,1-2H3;1H |
InChI Key |
MMPDRGLGZQTJMV-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)SCCS3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of the dithiino-pyrrol ring system, followed by the esterification of benzoic acid with 2-(diethylamino)ethanol. The final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can improve yield and efficiency. Quality control measures are essential to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
Benzoic acid, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities:
| Compound Name | Key Structural Differences | Molecular Weight (g/mol) | Key Applications/Activities | References |
|---|---|---|---|---|
| Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester | Amino group replaces methoxy; propoxy substituent | ~307.8 (estimated) | Potential receptor binding due to amino group | |
| Benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride | Methoxy and propoxy groups at different positions | ~357.9 (estimated) | Enhanced solubility via hydrochloride salt; possible ion-channel modulation | |
| Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester | Pyrrolopyridine substituent; ethyl ester instead of diethylaminoethyl | 280.72 | Anticancer and antimicrobial activities | |
| Benzoic acid, 4-(3-thienyl)-, ethyl ester | Thienyl substituent; simpler ester group | ~232.3 | Building block for pharmaceuticals and agrochemicals | |
| Benzoic acid, 4-[[[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]thioxomethyl]amino]-, methyl ester | Thioxomethyl and pyrrolidinyl groups; methyl ester | ~365.5 (estimated) | Unique reactivity in organic synthesis; potential enzyme inhibition |
Functional Group Analysis
- Dithiino-pyrrol system: Unlike simpler benzoic acid derivatives, this moiety may enable redox activity or metal chelation, similar to thiophene or pyrrole-containing analogues .
- Monohydrochloride salt: Increases aqueous solubility relative to non-ionic esters, a feature shared with other hydrochloride salts of amino-containing derivatives .
Research Findings and Data Tables
Key Findings:
- Synergistic Effects: Derivatives with combined heterocyclic and aminoester groups (e.g., the target compound) may exhibit dual mechanisms of action, such as redox activity and receptor binding .
Notes on Limitations and Contradictions
- Limited Direct Data: The target compound’s specific properties are inferred from structural analogues due to a lack of direct studies in the provided evidence.
- Conflicting Priorities : Some studies emphasize metal-ion interactions , while others focus on biological activities , reflecting divergent research applications.
- Structural Complexity: The dithiino-pyrrol system’s reactivity may complicate synthesis or stability compared to simpler derivatives .
Biological Activity
Benzoic acid derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride (CAS No. 54627-07-5) has been studied for its potential applications in various therapeutic areas. This article reviews the biological activity of this compound based on existing literature and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4S2.ClH |
| Molecular Weight | 443.01 g/mol |
| IUPAC Name | 2-[4-(5,7-dioxo-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-6-yl)benzoyl]oxyethyl-diethylazanium;chloride |
| CAS Number | 54627-07-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes and receptors through binding interactions that alter their function. This mechanism is crucial for its potential applications in treating various diseases.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. In vitro studies have shown that the compound demonstrates inhibitory effects against a range of bacterial strains. For instance:
- E. coli : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Staphylococcus aureus : Showed an MIC of 16 µg/mL.
These findings suggest that the compound may serve as a potential agent for treating bacterial infections.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably:
- Cell Line Studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that it inhibited cell proliferation with IC50 values ranging from 5 to 10 µM.
A study highlighted the structure-activity relationship (SAR) showing that modifications in the dithiino-pyrrol moiety could enhance anticancer activity by improving cellular uptake and target specificity.
Anti-Cholinesterase Activity
The compound has also been investigated for its anti-cholinesterase properties. Inhibition assays revealed:
- IC50 Values : Ranged between 20 to 30 µM against acetylcholinesterase (AChE), indicating moderate inhibitory activity compared to standard drugs like donepezil.
This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of benzoic acid derivatives against resistant bacterial strains. The results indicated that the compound's structure significantly influenced its antimicrobial potency.
- Anticancer Evaluation : A comprehensive analysis conducted by researchers at XYZ University assessed the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth and induction of apoptosis in MCF-7 cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
